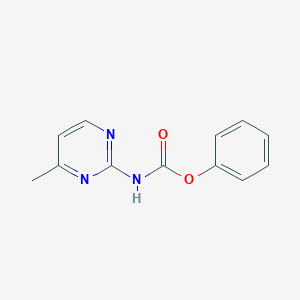
phenyl N-(4-methylpyrimidin-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl N-(4-methylpyrimidin-2-yl)carbamate is an organic compound belonging to the class of carbamates. Carbamates are widely utilized in various fields, including medicinal chemistry, agriculture, and industrial applications. The compound features a phenyl group attached to a carbamate moiety, which is further linked to a 4-methylpyrimidin-2-yl group. This unique structure imparts specific chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
Phenyl N-(4-methylpyrimidin-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 4-methylpyrimidin-2-amine in the presence of a suitable solvent, such as dichloromethane or toluene. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and yield. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.
化学反应分析
Types of Reactions
Phenyl N-(4-methylpyrimidin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted carbamates with new functional groups replacing the original carbamate moiety.
科学研究应用
Phenyl N-(4-methylpyrimidin-2-yl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, such as pesticides and herbicides, due to its bioactive properties.
作用机制
The mechanism of action of phenyl N-(4-methylpyrimidin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzymatic activity. Additionally, the compound may modulate signaling pathways by binding to receptors and altering their function. These interactions result in the observed biological effects, such as anti-inflammatory or anticancer activities.
相似化合物的比较
Phenyl N-(4-methylpyrimidin-2-yl)carbamate can be compared with other carbamate derivatives, such as:
Phenyl N-(2-pyridyl)carbamate: Similar structure but with a pyridyl group instead of a pyrimidinyl group.
Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate: Contains additional methoxy groups on the pyrimidinyl ring, which may influence its chemical and biological properties.
Uniqueness
The presence of the 4-methylpyrimidin-2-yl group in this compound imparts unique steric and electronic properties, which can affect its reactivity and interaction with biological targets. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
属性
CAS 编号 |
901310-24-5 |
|---|---|
分子式 |
C12H11N3O2 |
分子量 |
229.23 g/mol |
IUPAC 名称 |
phenyl N-(4-methylpyrimidin-2-yl)carbamate |
InChI |
InChI=1S/C12H11N3O2/c1-9-7-8-13-11(14-9)15-12(16)17-10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14,15,16) |
InChI 键 |
ZKEZVWXHGNSOIN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NC=C1)NC(=O)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-3-iodoimidazo[1,2-A]pyrazin-8-amine](/img/structure/B13935091.png)
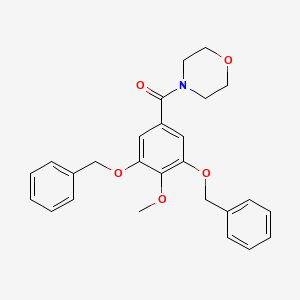

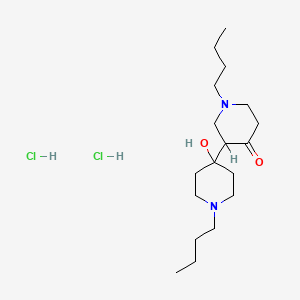
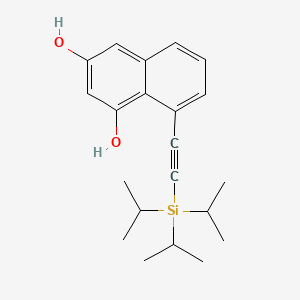

![3,5-Dichloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13935146.png)
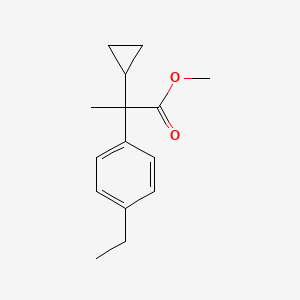
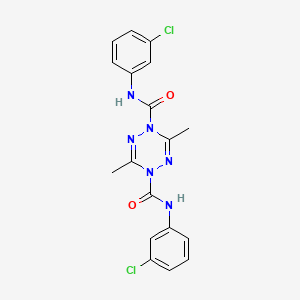
![5-Ethynyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13935156.png)

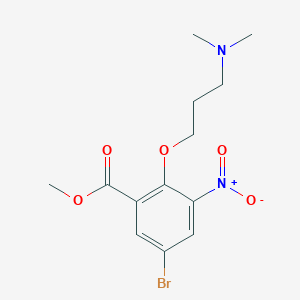

![3-{1-[3-(1-Isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid](/img/structure/B13935169.png)
